methyl 1-allyl-4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Description
Methyl 1-allyl-4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.14705815 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective C-C Bond Formation
A study by Li and Davies (2010) demonstrates the rhodium-catalyzed reaction of racemic allyl alcohols with methyl phenyldiazoacetate or methyl styryldiazoacetate, resulting in a two-step process involving oxonium ylide formation followed by a [2,3]-sigmatropic rearrangement. This method produces tertiary alpha-hydroxycarboxylate derivatives with high enantioselectivity, indicative of the potential for creating complex, chiral molecules for pharmaceutical applications (Li & Davies, 2010).
Catalytic Conversion of Alkenes
Iwaoka and Tomoda (1992) explored the catalytic conversion of alkenes into oxygenated allylic compounds using diselenides with internal tertiary amines, demonstrating the versatility of alkenes (like the allyl group in the compound of interest) in synthesizing value-added products (Iwaoka & Tomoda, 1992).
Synthesis and Biological Studies
Maddila et al. (2012) synthesized a series of compounds and evaluated them for their antioxidant, antibacterial, and antifungal activities. This highlights the potential for derivatives of complex organic molecules, including pyrrole carboxylates, to possess significant biological activities (Maddila et al., 2012).
Chemical Constituents from Medicinal Fungi
Research by Xiong et al. (2016) on compounds isolated from the fermented mycelia of Xylaria nigripes, including pyrrole-containing alkaloids, emphasizes the importance of such structures in the discovery of new drugs with neuroprotective and anti-inflammatory properties (Xiong et al., 2016).
Properties
IUPAC Name |
methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-5-11-20-13(3)17(19(22)23-4)16(18(20)21)12-14-7-9-15(10-8-14)24-6-2/h5,7-10,12H,1,6,11H2,2-4H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYBONMLSQAKOG-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=C(N(C2=O)CC=C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)CC=C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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